molecular formula C8H10N6OS2 B11672235 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11672235
M. Wt: 270.3 g/mol
InChI Key: RHJMCQZQSYYZLI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole moiety via a sulfanyl-acetamide bridge. This scaffold is recognized for its pharmacological versatility, with applications in antimicrobial, antiviral, and enzyme inhibitory activities. The compound’s structural uniqueness lies in the synergistic integration of two nitrogen-rich heterocycles, which enhance its binding affinity to biological targets .

Properties

Molecular Formula

C8H10N6OS2

Molecular Weight

270.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C8H10N6OS2/c1-5-11-12-7(17-5)10-6(15)3-16-8-13-9-4-14(8)2/h4H,3H2,1-2H3,(H,10,12,15)

InChI Key

RHJMCQZQSYYZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=CN2C

Origin of Product

United States

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a triazole moiety, which is known for imparting diverse biological activities. The structural formula can be represented as follows:

C11H12N6S2\text{C}_{11}\text{H}_{12}\text{N}_6\text{S}_2

This configuration is crucial for its interaction with biological targets.

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various mechanisms of action:

  • Carbonic Anhydrase Inhibition : Studies have demonstrated that derivatives of thiadiazole can effectively inhibit carbonic anhydrases (CAs), particularly human carbonic anhydrase I and II. For instance, a related compound showed IC50 values ranging from 0.095 to 15.65 nM against CA I and 0.057 to 17.95 nM against CA II, indicating potent inhibitory activity compared to the standard drug acetazolamide .
  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives of the 1,3,4-thiadiazole structure have been reported to possess minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
  • Anticonvulsant Activity : Some studies have highlighted the neuroprotective properties of thiadiazole derivatives. In vivo experiments demonstrated that certain compounds exhibited anticonvulsant activity comparable to established treatments like diazepam .

Efficacy Against Pathogens

The biological activity of this compound has been evaluated in various studies:

Pathogen Type Activity Reference
Gram-positive bacteriaModerate to significant antibacterial activity
Gram-negative bacteriaEffective against strains like E. coli
Fungal strainsEffective against Aspergillus species
Anticonvulsant activityComparable to diazepam in animal models

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Study on Carbonic Anhydrase Inhibition :
    • Researchers synthesized several thiadiazole derivatives and tested their inhibitory effects on human carbonic anhydrases.
    • Results showed that some derivatives had significantly lower IC50 values than acetazolamide, suggesting enhanced potency .
  • Antimicrobial Efficacy :
    • A series of 1,3,4-thiadiazole derivatives were tested against various bacterial and fungal pathogens.
    • The study concluded that specific substitutions on the thiadiazole ring enhanced antimicrobial activity significantly compared to traditional agents .
  • Neuroprotective Effects :
    • In vivo studies using seizure models indicated that certain thiadiazole derivatives provided neuroprotection without significant toxicity.
    • These findings support the potential use of these compounds in treating epilepsy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit notable antimicrobial properties. Studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide demonstrates effectiveness against various bacterial strains. For instance, a study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, revealing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Antifungal Properties

The compound has also been investigated for its antifungal potential. A series of derivatives were synthesized and tested against fungal pathogens such as Candida albicans. The results indicated that certain derivatives exhibited enhanced antifungal activity with MIC values lower than those of conventional antifungals like fluconazole . The structural features of the compound contribute to its interaction with fungal cell membranes, disrupting their integrity.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, a target for anti-inflammatory drugs. Molecular docking studies indicated favorable binding interactions with the enzyme's active site, suggesting potential for further development as an anti-inflammatory agent .

Plant Growth Regulation

The incorporation of thiadiazole and triazole derivatives in agricultural formulations has been explored for plant growth regulation. Research has shown that compounds similar to this compound can enhance plant resistance to pathogens and improve growth rates under stress conditions . Field trials demonstrated increased yield in crops treated with these compounds compared to untreated controls.

Pest Management

The compound's efficacy as a pesticide has been evaluated against various agricultural pests. Laboratory assays indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects . This dual action makes it a candidate for integrated pest management strategies.

Case Studies

StudyApplicationFindings
AntimicrobialEffective against E. coli and S. aureus with low MIC values
AntifungalEnhanced activity against C. albicans compared to fluconazole
Anti-inflammatoryPotential 5-LOX inhibitor with promising docking results
AgriculturalImproved crop yields and pest resistance in field trials

Chemical Reactions Analysis

Oxidation and Reduction

The sulfur atoms in the thiadiazole and triazole rings are susceptible to oxidation or reduction:

  • Oxidation :
    The thiadiazole ring’s sulfur can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction :
    The compound can be reduced to form corresponding thiols or amines using reagents like sodium borohydride.

Substitution Reactions

Both heterocyclic rings undergo nucleophilic or electrophilic substitution:

  • Triazole Ring Substitution :
    The 4-methyl-4H-1,2,4-triazol-3-yl group can participate in nucleophilic substitution, facilitated by the electron-withdrawing sulfanyl group.

  • Thiadiazole Ring Substitution :
    The 5-methyl-1,3,4-thiadiazol-2-yl moiety may undergo electrophilic substitution at the 2-position due to the electron-rich nature of the thiadiazole ring.

Hydrolysis

Acetamide groups in the compound are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .

Comparison of Reaction Conditions

Reaction TypeReagents UsedKey ProductsReference
CyclizationSodium ethanolate1,2,4-triazole-3-thione
CouplingEDCI, triethylamineAcetamide derivative
OxidationHydrogen peroxideSulfoxides/sulfones
ReductionSodium borohydrideThiols/amines
SubstitutionElectrophiles/nucleophilesDerivatives with modified rings
HydrolysisAcid/baseCarboxylic acids/amines

Structural Relevance to Reactivity

The compound’s reactivity is influenced by:

  • Electron-Withdrawing Groups : The sulfanyl (-S-) group enhances the triazole ring’s electrophilicity, facilitating substitution.

  • Electron-Rich Thiadiazole : The thiadiazole ring’s electron density promotes nucleophilic attack at the 2-position.

  • Acetamide Functional Group : The amide group’s stability under specific conditions determines reaction pathways .

Biological Implications

Comparison with Similar Compounds

Critical Analysis of Divergent Results

  • Orco Agonists vs. Enzyme Inhibitors : While VUAA-1 () targets insect olfactory receptors, analogs like the bromophenyl compound () inhibit human HIV-1 RT. This divergence underscores the scaffold’s adaptability to distinct biological systems via substituent tuning.
  • Docking Scores vs.

Preparation Methods

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

This intermediate is typically synthesized via cyclization of thiosemicarbazide derivatives. A common method involves reacting thioacetamide with hydrazine hydrate under acidic conditions, followed by oxidative cyclization using bromine or iodine. For example:

Thioacetamide+Hydrazine hydrateHCl, reflux5-Methyl-1,3,4-thiadiazol-2-amine(Yield: 70–85%)\text{Thioacetamide} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{5-Methyl-1,3,4-thiadiazol-2-amine} \quad \text{(Yield: 70–85\%)}

The product is purified via recrystallization from ethanol, with structural confirmation by 1^1H NMR and IR spectroscopy.

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

This triazole-thiol derivative is prepared through a cyclocondensation reaction. A reported method involves reacting methyl hydrazinecarboxylate with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with methyl iodide:

Methyl hydrazinecarboxylate+CS2KOHIntermediateCH3I4-Methyl-4H-1,2,4-triazole-3-thiol(Yield: 65–75%)\text{Methyl hydrazinecarboxylate} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Intermediate} \xrightarrow{\text{CH}3\text{I}} \text{4-Methyl-4H-1,2,4-triazole-3-thiol} \quad \text{(Yield: 65–75\%)}

The product is isolated via column chromatography and characterized by LC-MS.

Key Coupling Methods for Acetamide Bridge Formation

The sulfanyl acetamide linker is constructed using nucleophilic substitution or carbodiimide-mediated coupling.

Nucleophilic Substitution Approach

In this method, 4-methyl-4H-1,2,4-triazole-3-thiol reacts with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as triethylamine or potassium carbonate:

4-Methyl-4H-1,2,4-triazole-3-thiol+ClCH2C(O)N(H)-ThiadiazoleEt3N, DMFTarget Compound(Yield: 60–78%)\text{4-Methyl-4H-1,2,4-triazole-3-thiol} + \text{ClCH}2\text{C(O)N(H)-Thiadiazole} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound} \quad \text{(Yield: 60–78\%)}

Optimization Notes :

  • Solvents like DMF or acetonitrile improve solubility.

  • Reaction temperatures of 60–80°C reduce side products.

  • Excess thiol (1.2 equiv) ensures complete substitution.

Carbodiimide-Mediated Amide Coupling

An alternative route involves activating the carboxylic acid derivative of the triazole-thiol (e.g., 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid) with EDCI/HOBt, followed by coupling with 5-methyl-1,3,4-thiadiazol-2-amine:

Triazole-thiol acetic acid+Thiadiazole amineEDCI, HOBt, DCMTarget Compound(Yield: 55–70%)\text{Triazole-thiol acetic acid} + \text{Thiadiazole amine} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Target Compound} \quad \text{(Yield: 55–70\%)}

Advantages :

  • Avoids halogenated intermediates.

  • Suitable for sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Nucleophilic SubstitutionDMF, Et3_3N, 80°C, 6h60–78%>95%High
Carbodiimide CouplingDCM, EDCI/HOBt, RT, 12h55–70%>90%Moderate

Key Observations :

  • Nucleophilic substitution offers higher yields and scalability but requires halogenated precursors.

  • Carbodiimide coupling avoids halogens but demands anhydrous conditions and longer reaction times.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the product from byproducts.

Analytical Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 2.41 (s, 3H, CH3_3-thiadiazole), 3.89 (s, 3H, CH3_3-triazole), 4.21 (s, 2H, SCH2_2), 8.12 (s, 1H, triazole-H).

  • HRMS (ESI+) : m/z calcd. for C9_9H11_{11}N7_7OS2_2 [M+H]+^+: 322.0498; found: 322.0495.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation of the thiol group produces disulfide byproducts.

  • Solution : Use controlled stoichiometry (1:1 thiol:chloroacetamide) and inert atmosphere.

Low Solubility

  • Issue : Poor solubility in polar solvents complicates purification.

  • Solution : Employ DMF/water mixtures for recrystallization.

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution method is preferred due to:

  • Lower cost of chloroacetamide derivatives.

  • Faster reaction times (6h vs. 12h).

  • Compatibility with continuous flow systems .

Q & A

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
1H NMR^1 \text{H NMR}δ 2.40 ppm (s, 3H, CH3_3-thiadiazole); δ 3.80 ppm (s, 3H, CH3_3-triazole)
IR1650 cm1^{-1} (C=O); 1240 cm1^{-1} (C-S-C)
HRMS[M+H]+^+ = 326.0421 (C9_9H12_{12}N6_6S2_2O)

Q. Table 2: Biological Activity Data

Assay TypeModel/Test SystemResult (IC50_{50}/MIC)Reference
Anticancer (MTT)MCF-7 cells18.5 ± 1.2 μM
AntimicrobialS. aureusMIC = 8 μg/mL

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